Glycinamide, L-methionyl-N-(2-benzoyl-4-chlorophenyl)-N-methyl-
Description
Structural and Functional Contrasts
Key Differences:
- Complexity : The benzoyl-chlorophenyl group introduces steric bulk absent in simpler derivatives like N-methylglycinamide.
- Electrophilicity : The chlorophenyl moiety enhances electrophilic character, potentially enabling covalent binding to biological targets.
- Solubility : Compared to L-methionylglycine, the aromatic groups reduce aqueous solubility, favoring organic solvents.
Properties
CAS No. |
143567-53-7 |
|---|---|
Molecular Formula |
C21H24ClN3O3S |
Molecular Weight |
434.0 g/mol |
IUPAC Name |
(2S)-2-amino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)-2-oxoethyl]-4-methylsulfanylbutanamide |
InChI |
InChI=1S/C21H24ClN3O3S/c1-25(19(26)13-24-21(28)17(23)10-11-29-2)18-9-8-15(22)12-16(18)20(27)14-6-4-3-5-7-14/h3-9,12,17H,10-11,13,23H2,1-2H3,(H,24,28)/t17-/m0/s1 |
InChI Key |
ODUOKDBXJIQEJW-KRWDZBQOSA-N |
Isomeric SMILES |
CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)[C@H](CCSC)N |
Canonical SMILES |
CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)C(CCSC)N |
Origin of Product |
United States |
Preparation Methods
Preparation of L-Methionine
L-Methionine, a critical component of the target molecule, can be prepared through several methods:
Fermentation Method :
L-Methionine can be produced by culturing microorganisms with L-homoserine O-acetyltransferase activity and O-acetyl-L-homoserine sulfhydrylase activity in a culture medium containing L-homoserine and appropriate sulfur sources (methyl mercaptan, methyl mercaptan salt, or dimethyl disulfide).Chemical Synthesis :
The Bucherer-Bergs reaction (a variant of the Strecker synthesis) produces a racemic mixture of D- and L-methionine, necessitating subsequent resolution steps to isolate the L-isomer.
Preparation of Glycinamide Hydrochloride
Glycinamide hydrochloride, another essential precursor, can be synthesized through the following methods:
Two-Step Synthesis from Chloroacetates :
- Step 1 : Aminolysis of chloracetate (ClCH₂COOR) with ammonia solution to form chloroacetamide hydrochloride
- Step 2 : Reaction of chloroacetamide hydrochloride with ammonia solution, followed by crystallization from organic solvent
Detailed Procedure :
- Add 500g of strong aqua ammonia to a 1000ml reaction vessel
- Cool to 0-5°C
- Add 110g methyl chloroacetate dropwise over approximately 1.5 hours, maintaining temperature at 0-5°C
- Maintain at 0°C for 4 hours after addition is complete
- Warm slowly to 30°C
- Continue reaction for 8 hours
- Concentrate under reduced pressure
- Add 200ml anhydrous methanol and cool to 5°C
- Filter crystals and dry to obtain glycinamide hydrochloride (99.2% purity, m.p. 195.6-196.7°C)
Alternative Method via Aminoacetonitrile :
Coupling Strategies for Final Assembly
The assembly of Glycinamide, L-methionyl-N-(2-benzoyl-4-chlorophenyl)-N-methyl- requires sophisticated coupling chemistry:
N-Substitution of Glycinamide
Purification and Characterization
Purification Methods
The complex nature of Glycinamide, L-methionyl-N-(2-benzoyl-4-chlorophenyl)-N-methyl- necessitates careful purification:
Crystallization :
- Selection of appropriate solvent systems based on solubility profiles
- Temperature-controlled crystallization to enhance purity
Chromatographic Techniques :
- Column chromatography using silica gel or other appropriate stationary phases
- High-performance liquid chromatography (HPLC) for final purification
Extraction and Washing :
- Liquid-liquid extraction to remove impurities
- Acid-base extraction to separate components based on ionization state
Characterization Methods
Confirmation of structure and purity employs multiple analytical techniques:
Spectroscopic Methods :
Chromatographic Analysis :
- HPLC for purity determination
- Thin-layer chromatography (TLC) for reaction monitoring
Thermal Analysis :
Comparative Analysis of Synthetic Routes
The selection of optimal synthetic routes depends on multiple factors:
| Synthetic Approach | Advantages | Limitations | Typical Yield Range |
|---|---|---|---|
| Sequential (Linear) Synthesis | - Simpler individual steps - Easier to monitor progress - Fewer protecting groups required |
- Lower overall yield - More time-consuming - Multiple purification steps |
15-30% overall |
| Convergent Synthesis | - Higher overall yield - Shorter synthesis time - Flexibility in optimization |
- Complex fragment coupling - More protecting groups required - Challenging purification |
25-45% overall |
| Solid-Phase Synthesis | - Simplified purification - Potential for automation - Reduced solvent usage |
- Higher reagent excess required - Limited scale - Special equipment needed |
30-60% overall |
Optimization Parameters
Successful synthesis of Glycinamide, L-methionyl-N-(2-benzoyl-4-chlorophenyl)-N-methyl- requires optimization of several key parameters:
Reaction Conditions
Critical reaction parameters include:
Temperature Control :
Solvent Selection :
Reaction Time :
Catalyst and Reagent Selection
Proper selection of catalysts and reagents significantly impacts yield and purity:
Coupling Reagents :
- Carbodiimides (DIC, EDC) with additives like HOBt or NHS
- HATU, HBTU, or PyBOP for challenging couplings
- Mixed anhydride reagents for specific applications
Bases and Buffers :
- Tertiary amines (DIPEA, TEA) for peptide coupling
- Inorganic bases (K₂CO₃, Na₂CO₃) for specific transformations
- Buffer systems for pH control during sensitive steps
Scale-Up Considerations
Transitioning from laboratory to larger scale production requires addressing several challenges:
Heat Transfer :
- Efficient cooling systems for exothermic reactions
- Controlled heating for temperature-sensitive steps
Mixing Efficiency :
- Appropriate stirring mechanisms for viscous reaction mixtures
- Uniform addition rates for reagents in multi-phase systems
Safety Parameters :
- Handling of reactive intermediates
- Proper containment for toxic or volatile reagents
- Process hazard analysis for each synthetic step
Chemical Reactions Analysis
Types of Reactions
Glycinamide, L-methionyl-N-(2-benzoyl-4-chlorophenyl)-N-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction may involve the conversion of methionyl groups to sulfoxides or sulfones.
Reduction: Reduction reactions could target the benzoyl group, potentially converting it to a benzyl alcohol.
Substitution: The chlorophenyl group may undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions would vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methionyl group could yield methionine sulfoxide, while reduction of the benzoyl group could produce benzyl alcohol derivatives.
Scientific Research Applications
Cancer Treatment
Glycinamide derivatives have been explored for their potential in treating cancer due to their ability to target specific cellular pathways involved in tumor growth. Research indicates that compounds similar to Glycinamide, L-methionyl-N-(2-benzoyl-4-chlorophenyl)-N-methyl- can inhibit the proliferation of cancer cells by modulating the activity of proteins involved in cell cycle regulation and apoptosis.
Protein Degradation
Recent studies have highlighted the role of Glycinamide-based compounds in targeted protein degradation. These compounds can bind to E3 ubiquitin ligases, facilitating the ubiquitination and subsequent degradation of oncogenic proteins. This mechanism is particularly relevant in hematological malignancies and solid tumors where aberrant protein levels contribute to disease progression .
Neurodegenerative Disorders
The compound has been investigated for its neuroprotective properties. By modulating pathways associated with neuroinflammation and oxidative stress, Glycinamide derivatives may offer therapeutic benefits for conditions such as Alzheimer's and Parkinson's diseases.
Case Studies
Mechanism of Action
The mechanism by which Glycinamide, L-methionyl-N-(2-benzoyl-4-chlorophenyl)-N-methyl- exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
N-(2-Benzoyl-4-Chlorophenyl)-2-Aminoacetamide
- Structure: Simpler glycinamide derivative lacking the methionine side chain and N-methylation. Molecular formula: C₁₅H₁₃N₂O₂Cl (monoisotopic mass: 288.1 Da).
- Key Properties: Forms reversible equilibrium with nordiazepam in acidic aqueous solutions (pH 3.1) . Degrades irreversibly to C₁₃H₁₀NOCl under prolonged acidic conditions. Detected via LC-MS (retention time: 3.0 min; m/z 289.0 [M+H]⁺) and confirmed by NMR/IR spectroscopy .
- Comparison :
- The absence of methionine and N-methylation in this analog reduces steric hindrance, favoring reversible transformations.
- Lower molecular weight (288.1 Da vs. ~450 Da estimated for the target compound) correlates with reduced metabolic stability.
Bolaamphiphilic Glycinamide Derivatives
- Structure : Glycinamide linked to sugar moieties and long hydrocarbon chains (e.g., C22 or C32) .
- Key Properties :
- Comparison :
- The target compound’s benzoyl-chlorophenyl group introduces aromatic rigidity, contrasting with the flexible alkyl chains in bolaamphiphiles.
- Both classes exploit glycinamide’s hydrogen-bonding capacity but differ in application (therapeutic vs. delivery).
N-(2-Alkylthio-4-Chloro-5-Methylbenzenesulfonyl)guanidines
- Structure : Chlorophenyl-sulfonyl derivatives with alkylthio substituents .
- Key Properties :
- Synthesized via condensation with 2-formylbenzoic acid under reflux.
- Exhibit antimicrobial and enzyme-inhibitory activities.
- Comparison :
- Sulfonyl groups enhance solubility but reduce membrane permeability compared to the target compound’s benzoyl group.
- The target compound’s methionine residue may enable redox-sensitive interactions, unlike sulfonyl-based analogs.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Analytical Detection Metrics
Research Findings and Implications
- Degradation Dynamics: Unlike N-(2-benzoyl-4-Cl-Ph)-2-aminoacetamide, the target compound’s methionine and N-methyl groups may hinder reversible equilibria, favoring stability in acidic environments .
- Therapeutic Potential: The benzoyl-chlorophenyl moiety could mimic tyrosine or phenylalanine residues in receptor binding, similar to sulfonylguanidines’ enzyme inhibition .
- Limitations: No direct studies on the target compound’s degradation or pharmacokinetics exist; extrapolation from analogs is necessary.
Biological Activity
Glycinamide, L-methionyl-N-(2-benzoyl-4-chlorophenyl)-N-methyl- is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of Glycinamide, L-methionyl-N-(2-benzoyl-4-chlorophenyl)-N-methyl- may be attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor for certain protein kinases and enzymes involved in cellular signaling pathways.
Key Enzymatic Interactions
- Peptide Deformylase (EC 3.5.1.88) : This enzyme requires N-terminal L-methionine for activity and has broad substrate specificity. Compounds that target this enzyme can influence protein maturation processes .
Anticancer Properties
Research indicates that compounds similar to Glycinamide possess anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance, studies have shown that modifications in the methionine residue can enhance the efficacy of anticancer agents .
Anti-inflammatory Effects
The compound may exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators. Compounds with similar structures have demonstrated significant reductions in inflammation markers in animal models .
Case Studies
- Anticancer Activity : A study involving a series of methionine derivatives demonstrated that specific substitutions at the benzoyl position enhanced cytotoxicity against human cancer cell lines. The derivatives showed IC50 values ranging from 10 to 50 µM, indicating promising anticancer activity .
- Anti-inflammatory Activity : In a rat model of arthritis, related compounds exhibited significant reductions in paw swelling and inflammatory cytokine levels, suggesting a potential therapeutic role in managing inflammatory conditions .
Data Summary
| Activity | Effect | IC50/ED50 | Model Used |
|---|---|---|---|
| Anticancer | Inhibition of cell proliferation | 10 - 50 µM | Human cancer cell lines |
| Anti-inflammatory | Reduction in inflammation | ED50 2-5 mg/kg | Rat adjuvant arthritis model |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
